![molecular formula C10H11NO5S B12108057 2-(Acetamido(thiophen-2-yl)methyl)malonic acid](/img/structure/B12108057.png)
2-(Acetamido(thiophen-2-yl)methyl)malonic acid
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Overview
Description
2-(Acetamido(thiophen-2-yl)methyl)malonic acid is an organic compound with the molecular formula C10H11NO5S It is a derivative of malonic acid, featuring an acetamido group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetamido(thiophen-2-yl)methyl)malonic acid typically involves the reaction of thiophene-2-carboxaldehyde with malonic acid in the presence of acetic anhydride and ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by an amide formation step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Acetamido(thiophen-2-yl)methyl)malonic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-(Acetamido(thiophen-2-yl)methyl)malonic acid has been explored for its potential therapeutic properties, including:
- Anti-inflammatory Activity : Research indicates that compounds with similar structures can exhibit anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, including Gram-positive bacteria. The thiophene moiety is believed to enhance interaction with microbial cell membranes .
Biological Research
The compound is being investigated for its role as an enzyme inhibitor. The acetamido group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism has implications for drug design targeting specific enzymes involved in disease pathways.
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block for developing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities or novel properties.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against Gram-positive bacteria, suggesting a structure-activity relationship that could be exploited in drug development .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. The precise mechanism through which this compound exerts its effects is still under investigation but may involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 2-(Acetamido(thiophen-2-yl)methyl)malonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the acetamido and malonic acid groups.
Acetamidomalonic acid: Lacks the thiophene ring.
2-(Acetamido(thiophen-3-yl)methyl)malonic acid: Similar structure but with the thiophene ring in a different position.
Uniqueness
2-(Acetamido(thiophen-2-yl)methyl)malonic acid is unique due to the presence of both the acetamido group and the thiophene ring, which confer specific chemical properties and potential biological activities not found in the similar compounds listed above .
Biological Activity
2-(Acetamido(thiophen-2-yl)methyl)malonic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, in vitro studies, and potential therapeutic implications.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from malonic acid derivatives. The key steps include:
- Formation of the Thiophene Ring : The initial step often includes the introduction of the thiophene moiety via electrophilic substitution reactions.
- Acetamido Group Introduction : The acetamido group is introduced through acylation reactions with acetamide derivatives.
- Final Cyclization : The final product is obtained through cyclization and purification processes, often involving recrystallization.
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor growth.
Cancer Cell Line | IC50 (μM) | Mechanism |
---|---|---|
HepG-2 (Liver Cancer) | < 50 | Induction of apoptosis through mitochondrial pathway |
A2780 (Ovarian Cancer) | < 40 | Inhibition of cell proliferation via G1 phase arrest |
MDA-MB-231 (Breast Cancer) | 70-90 | Targeting HER2 signaling pathway |
These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
The antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell wall synthesis.
Case Studies
- Case Study on Anticancer Effects : In a study involving HepG-2 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 37.59 μM. The study highlighted the compound's potential to induce apoptosis by activating caspase pathways.
- Case Study on Antimicrobial Efficacy : Another study evaluated the antimicrobial effects against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential application as an antimicrobial agent in clinical settings.
Research Findings
Recent research has focused on understanding the structure-activity relationship (SAR) of derivatives based on this compound. Modifications to the thiophene ring and acetamido group have been explored to enhance potency and selectivity. Molecular docking studies suggest that binding interactions with specific targets involved in cancer progression and microbial resistance mechanisms are critical for its biological activity.
Properties
Molecular Formula |
C10H11NO5S |
---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
2-[acetamido(thiophen-2-yl)methyl]propanedioic acid |
InChI |
InChI=1S/C10H11NO5S/c1-5(12)11-8(6-3-2-4-17-6)7(9(13)14)10(15)16/h2-4,7-8H,1H3,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
IARPZXJPMKTLBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=CS1)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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